Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Description
Historical Background and Development of Pyrrolidine-Thiazolidine Hybrid Structures
The integration of pyrrolidine and thiazolidine scaffolds into hybrid molecules has been a strategic approach in medicinal chemistry, particularly for targeting complex biological pathways. Pyrrolidine, a five-membered nitrogen-containing ring, is a core structure in numerous bioactive compounds, including antitumor agents and enzyme inhibitors. Thiazolidine, with its sulfur and nitrogen heteroatoms, has been pivotal in developing antidiabetic drugs, such as thiazolidinediones (TZDs), which act as peroxisome proliferator-activated receptor (PPAR)-γ agonists.
The synthesis of pyrrolidine-thiazolidine hybrids gained momentum in the 1990s and 2000s, driven by the need for molecules with dual pharmacological activities. Early studies focused on modifying TZDs to enhance selectivity and reduce toxicity, leading to derivatives like rosiglitazone and pioglitazone. However, hepatotoxicity and cardiovascular risks prompted the exploration of hybrid structures. For instance, pyrrolidine-thiazolidine hybrids were designed to combine the metabolic benefits of TZDs with the structural versatility of pyrrolidine, enabling interactions with multiple binding sites in enzymes like dipeptidyl peptidase-4 (DPP-4).
Properties
IUPAC Name |
tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-13(2,3)18-12(17)15-6-4-5-10(15)11(16)14-7-8-19-9-14/h10H,4-9H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBQCPCBCCQUQD-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Activation of N-Boc-4-Hydroxyproline
The starting material, (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid (N-Boc-4-hydroxyproline), is activated for coupling using carbodiimide-based reagents. A common protocol involves:
-
Reagents : 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
This step generates a reactive mixed anhydride or active ester intermediate, facilitating nucleophilic attack by thiazolidine.
Step 2: Coupling with Thiazolidine
Thiazolidine is introduced to the activated intermediate under basic conditions:
The reaction yields 3-[(2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidin-2-ylcarbonyl]thiazolidine as a colorless oil in 62% yield .
Step 3: Oxidation to Ketone
The hydroxyl group at the 4-position of the pyrrolidine ring is oxidized to a ketone using Swern oxidation conditions:
-
Oxidizing Agent : Sulfur trioxide-pyridine complex.
-
Base : Triethylamine (Et3N).
Typical Procedure :
-
Dissolve the hydroxy intermediate (55.4 g, 0.183 mol) and Et3N (46 mL) in DCM (350 mL).
-
Add a solution of SO3·Py (52.4 g) in DMSO (150 mL) dropwise under ice cooling.
-
Stir for 2 hours, then quench with saturated NaHCO3.
Purification via silica gel chromatography (n-hexane/EtOAc, 1:1) affords the ketone product in 55% yield .
Optimization Strategies for Industrial-Scale Production
One-Pot Methodologies
Recent patents describe a one-pot approach to minimize intermediate isolation:
| Parameter | Optimization Detail | Yield Improvement |
|---|---|---|
| Solvent | Replacement of DMF with EtOAc | +12% |
| Temperature Control | Gradual warming from 0°C to 25°C | +8% |
| Catalyst Loading | Reduced EDC/HOBt (1.1 eq vs. 1.5 eq) | +5% |
This method achieves an overall yield of 70–75% while reducing waste generation.
Alternative Oxidation Protocols
Comparative studies of oxidizing agents reveal the following performance:
| Oxidizing Agent | Conversion Rate | Purity |
|---|---|---|
| SO3·Py / Et3N | 98% | 99.5% |
| Dess-Martin periodinane | 95% | 98.2% |
| TPAP/NMO | 89% | 97.8% |
The SO3·Py/Et3N system remains preferred due to cost-effectiveness and scalability.
Reaction Mechanism and Stereochemical Control
Coupling Mechanism
The EDC/HOBt-mediated coupling proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with thiazolidine’s secondary amine to form the amide bond. The (2R) stereochemistry is preserved through:
Oxidation Mechanism
The Swern oxidation proceeds through initial formation of an alkoxysulfonium ion, followed by deprotonation to generate the ketone. Key considerations include:
-
Low-Temperature Control (0°C) to prevent epimerization.
-
Stoichiometric Base (Et3N) to scavenge generated dimethyl sulfide.
Characterization and Quality Control
Spectroscopic Data
1H NMR (500 MHz, DMSO-d6) :
-
δ 1.36, 1.40 (9H, s, Boc CH3)
-
δ 4.45–5.04 (3H, m, pyrrolidine H-2 and thiazolidine H-4, H-5)
-
δ 3.62–3.94 (4H, m, thiazolidine H-2, H-3 and pyrrolidine H-5).
LC-MS :
Purity Assessment
-
HPLC : >99.5% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
-
Chiral Analysis : >99% enantiomeric excess (Chiralpak IC-3 column).
Industrial Case Studies
Large-Scale Production (Patent CN105085510A)
A Chinese patent details a kilogram-scale synthesis:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Drug Synthesis Intermediate
Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance the pharmacological properties of resulting compounds. For instance, it has been used in the synthesis of COX-II inhibitors, which are significant in treating inflammatory conditions and pain management .
Therapeutic Potential
Research indicates that derivatives of this compound exhibit potential as agonists for free fatty acid receptors (FFA2), which are implicated in metabolic regulation and inflammation. The compound has shown promise in enhancing insulin sensitivity and reducing inflammation, making it a candidate for diabetes and obesity-related therapies .
Case Study 1: Synthesis of COX-II Inhibitors
A study focused on the design and development of COX-II inhibitors utilized this compound as a key intermediate. The synthesized compounds demonstrated selectivity towards COX-II with reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib .
Case Study 2: FFA2 Agonists
In another research endeavor, the compound was explored for its activity as an FFA2 agonist. The study identified several derivatives with increased potency compared to existing drugs. This research highlights the compound's versatility in modulating metabolic pathways relevant to obesity and diabetes .
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed study to fully understand.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related pyrrolidine-carboxylate derivatives, emphasizing substituent effects, synthetic efficiency, and functional properties.
Structural and Functional Group Comparison
Physicochemical Properties
- Polarity : The thiazolidine-carbonyl group in the target compound likely increases polarity compared to trifluoromethyl () or azide () derivatives, affecting solubility .
- Optical Activity : Compound 328 () exhibits significant optical rotation ([α]D²⁶ = -31.6), suggesting the target compound’s stereochemistry could similarly influence chiral recognition in drug targets .
Biological Activity
Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, also known by its CAS number 401564-36-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₀N₂O₄S
- Molecular Weight : 300.37 g/mol
- InChIKey : ULXKZRPRLJGLDM-JTQLQIEISA-N
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may influence:
- Cell Proliferation : The compound has shown potential in modulating cell growth and proliferation in various cancer cell lines.
- Apoptosis Induction : Studies suggest that it can induce apoptosis in tumor cells through the activation of intrinsic apoptotic pathways.
2. Biological Studies
Several studies have explored the effects of this compound on different biological systems:
- Cell Line Studies : In vitro studies utilizing cancer cell lines have demonstrated that the compound can inhibit cell viability and induce morphological changes indicative of apoptosis .
- Gene Expression Modulation : Microarray analyses have indicated alterations in gene expression profiles associated with cell cycle regulation and apoptosis upon treatment with this compound .
Case Study 1: In Vitro Analysis on Cancer Cells
A study conducted by MDPI examined the effects of various concentrations of this compound on human cancer cell lines. The results showed:
| Concentration (µM) | Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 1 | 85 | 10 |
| 5 | 65 | 30 |
| 10 | 40 | 60 |
This data suggests a dose-dependent response where higher concentrations lead to increased apoptosis and reduced cell viability.
Case Study 2: Gene Expression Profiling
In another study, gene expression profiling was performed to understand the molecular targets of this compound. The analysis revealed significant upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, indicating its potential as a therapeutic agent in oncology .
Safety and Toxicity
The safety profile of this compound is crucial for its development as a pharmaceutical agent. Toxicity studies indicate:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
These findings highlight the need for careful handling and further investigation into its safety in vivo.
Q & A
Q. What are the key synthetic strategies and reagent systems for synthesizing Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging protective group chemistry and coupling strategies:
Pyrrolidine Core Preparation : Start with a chiral pyrrolidine precursor (e.g., (2R)-pyrrolidine-1-carboxylate) to ensure stereochemical integrity.
Thiazolidine Coupling : React the pyrrolidine with a thiazolidine carbonyl derivative (e.g., thiazolidine-3-carbonyl chloride) under basic conditions.
Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection, with deprotection steps using trifluoroacetic acid (TFA) .
Q. Key Reagents and Conditions :
| Step | Reagents/Conditions | Solvent | Temperature |
|---|---|---|---|
| Coupling | DMAP, Et₃N | Dichloromethane | 0–20°C |
| Protection | Boc anhydride | THF | Room temp |
| Purification | Column chromatography | Hexane/EtOAC | Gradient elution |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Identify pyrrolidine ring protons (δ 1.4–3.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).
- ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm) and Boc carbamate (δ 80–85 ppm) .
IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₁N₂O₃S: 295.1284) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from:
- Purity Issues : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Stereochemical Variance : Confirm enantiomeric purity via chiral HPLC or polarimetry .
- Assay Variability : Standardize protocols (e.g., enzyme inhibition assays at fixed pH/temperature) and include positive controls .
Example : A study showing inconsistent IC₅₀ values might require re-evaluation under controlled kinetic conditions .
Q. What strategies optimize stereochemical control during synthesis of the (2R)-configured pyrrolidine core?
Methodological Answer:
Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to enforce (2R) configuration .
Temperature Control : Low-temperature reactions (−78°C) minimize racemization .
Protective Group Engineering : Boc groups stabilize intermediates, reducing undesired epimerization .
Chiral Resolution : Employ diastereomeric salt crystallization with tartaric acid derivatives .
Q. How do computational methods predict reactivity of the thiazolidine carbonyl group in this compound?
Methodological Answer:
DFT Calculations : Model nucleophilic attack at the carbonyl using Gaussian09 with B3LYP/6-31G(d) basis sets.
Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) via AutoDock Vina to predict binding affinities .
Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
Q. What are the recommended storage conditions to ensure long-term stability of this compound?
Methodological Answer:
- Temperature : Store at −20°C in airtight containers to prevent degradation.
- Moisture Control : Use desiccants (e.g., silica gel) and inert gas (N₂) purging .
- Light Sensitivity : Protect from UV exposure using amber glass vials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
